{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
Description
The compound {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a 4-chlorophenylamino group at position 5 and a piperazine ring substituted with a 4-methylphenyl group at position 1. This structure combines pharmacophoric elements known for bioactivity, including the triazole moiety (implicated in hydrogen bonding and π-π interactions) and the arylpiperazine system (common in CNS-targeting agents) .
Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, as seen in similar compounds .
Piperazine Coupling: Nucleophilic substitution or amide coupling between the triazole intermediate and a pre-functionalized 4-(4-methylphenyl)piperazine, using reagents like triethylamine in dichloromethane or ethylene dichloride (e.g., as in and ) .
Properties
Molecular Formula |
C20H21ClN6O |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21ClN6O/c1-14-2-8-17(9-3-14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-16-6-4-15(21)5-7-16/h2-9H,10-13H2,1H3,(H2,22,23,24,25) |
InChI Key |
VWDKVMGJXJPVPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Attachment of the Chlorophenyl Group: This step involves the nucleophilic substitution of a chlorophenylamine onto the triazole ring.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the triazole ring through a Mannich reaction.
Final Coupling: The final step involves coupling the piperazine derivative with the triazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone: can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Key Features :
- Planarity : The triazole and adjacent aryl groups likely adopt near-planar conformations, enhancing stacking interactions with biological targets .
- Solubility : The methylphenyl group on piperazine may improve lipophilicity compared to sulfonyl-substituted analogs, balancing membrane permeability and aqueous solubility .
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name / ID | Core Structure | Triazole Substituent | Piperazine Substituent | Biological Activity | Key Reference ID |
|---|---|---|---|---|---|
| Target Compound | 1,2,3-Triazole | 4-Chlorophenylamino | 4-Methylphenyl | Not reported (predicted CNS) | |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... (4) | Thiazole + Triazole | 4-Fluorophenyl, 5-methyl | N/A | Antimicrobial | |
| (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9cb) | Imidazothiazole | 4-Chlorophenyl | Tosyl (sulfonyl) | Carbonic Anhydrase II Inhibition (IC₅₀ = 0.89 µM) | |
| 3-(4-Chlorophenyl)-5-(phenylamino)-4-(1H-1,2,4-triazol-1-yl)-2-thienylmethanone | Thiophene + 1,2,4-Triazole | Phenylamino, 4-chlorophenyl | 4-Methylphenyl | Predicted antiviral | |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) | Thiophene | N/A | 4-Trifluoromethylphenyl | Serotonin receptor modulation |
Key Observations:
Triazole vs. Thiazole-containing analogs (e.g., compound 4) exhibit antimicrobial activity, suggesting the triazole-thiazole hybrid could be explored for similar applications .
Substituent Effects :
- Piperazine Modifications : Sulfonyl groups (e.g., tosyl in 9cb) enhance electronegativity and enzyme inhibition (e.g., carbonic anhydrase II), while methylphenyl in the target compound may favor CNS penetration due to moderate lipophilicity .
- Halogenation : 4-Chlorophenyl groups (target compound, 9cb, 20) improve metabolic stability compared to fluorophenyl analogs (compound 4), but may reduce solubility .
Biological Activity :
- The target compound’s lack of reported activity contrasts with antimicrobial (compound 4) and enzyme-inhibiting (9cb) analogs. This highlights the need for empirical testing, particularly for serotonin or dopamine receptor binding, given its arylpiperazine moiety .
Physicochemical Properties: Predicted Boiling Point: The target compound’s analog in shows a high predicted boiling point (700°C), suggesting thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
